molecular formula C8H14O2 B1275054 2-Allyloxytetrahydropyran CAS No. 4203-49-0

2-Allyloxytetrahydropyran

Cat. No.: B1275054
CAS No.: 4203-49-0
M. Wt: 142.2 g/mol
InChI Key: NRAKYXXDEXCVMV-UHFFFAOYSA-N
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Description

2-Allyloxytetrahydropyran is an organic compound with the molecular formula C8H14O2. . The compound is characterized by the presence of an allyloxy group attached to a tetrahydropyran ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Allyloxytetrahydropyran can be synthesized through the reaction of tetrahydropyran with allyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to distillation to separate the product from any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Allyloxytetrahydropyran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Allyloxytetrahydropyran has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Allyloxytetrahydropyran involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group can undergo various chemical transformations, leading to the formation of active intermediates that exert biological effects. The pathways involved include oxidation, reduction, and substitution reactions, which modify the compound’s structure and activity .

Comparison with Similar Compounds

  • 2-Methoxytetrahydropyran
  • 2-Ethoxytetrahydropyran
  • 2-Butoxytetrahydropyran

Comparison: 2-Allyloxytetrahydropyran is unique due to the presence of the allyloxy group, which imparts distinct reactivity compared to other similar compounds. For instance, 2-Methoxytetrahydropyran and 2-Ethoxytetrahydropyran have methoxy and ethoxy groups, respectively, which result in different chemical properties and reactivity patterns. The allyloxy group in this compound allows for a wider range of chemical transformations, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

2-prop-2-enoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-6-9-8-5-3-4-7-10-8/h2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAKYXXDEXCVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403997
Record name 2-Allyloxytetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4203-49-0
Record name 2-Allyloxytetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Allyloxytetrahydropyran
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the stereoselective cyclization of the 2-allyloxytetrahydropyran-3-yl radical?

A1: Understanding how this radical undergoes cyclization is crucial for controlling the stereochemistry (the 3D arrangement of atoms) in the final products. This is particularly relevant in synthesizing complex molecules where specific stereoisomers are often desired. [, ] Both papers investigate how factors like anomeric effects influence the stereochemical outcome of the reaction.

Q2: How do the cited papers investigate the influence of anomeric effects on the reaction?

A2: While the abstracts lack specifics, the titles suggest the researchers likely employed experimental and/or computational methods. They may have synthesized a series of this compound derivatives with varying substituents to study how these changes impact the stereoselectivity of the cyclization. [, ] Computational chemistry techniques could further elucidate the reaction mechanism and predict the stereochemical outcomes.

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